Methyl 2-amino-5-(dimethylphosphoryl)benzoate
Description
Methyl 2-amino-5-(dimethylphosphoryl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an amino substituent at the ortho (2nd) position, and a dimethylphosphoryl group at the para (5th) position. This unique substitution pattern distinguishes it from simpler alkyl benzoates (e.g., methyl benzoate) and sulfonylurea-based benzoate esters used in agrochemicals.
For example:
- Methyl benzoate () lacks phosphoryl and amino groups but shares the ester backbone, providing baseline data on hydrolysis stability and lipophilicity.
- Sulfonylurea herbicides (), such as metsulfuron-methyl, share ester and substituted benzoate motifs but replace the phosphoryl group with sulfonyl and triazine moieties, highlighting functional group-driven applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-dimethylphosphorylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO3P/c1-14-10(12)8-6-7(15(2,3)13)4-5-9(8)11/h4-6H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGSDYOZBNKRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)P(=O)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(dimethylphosphoryl)benzoate typically involves the reaction of 2-amino-5-bromobenzoic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(dimethylphosphoryl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-5-(dimethylphosphoryl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 2-amino-5-(dimethylphosphoryl)benzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dimethylphosphoryl group can participate in various chemical interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Functional Group Analysis and Physicochemical Properties
The table below contrasts key features of Methyl 2-amino-5-(dimethylphosphoryl)benzoate with similar compounds:
Key Observations:
- Polarity and Solubility: The dimethylphosphoryl group in the target compound likely enhances water solubility compared to methyl benzoate but reduces lipophilicity relative to sulfonylurea herbicides. The sulfonic acid group in exhibits even greater acidity and solubility .
- Reactivity: The phosphoryl group may act as a Lewis base, enabling coordination with metal ions, whereas sulfonylurea analogs rely on hydrogen bonding for herbicidal activity .
Biological Activity
Methyl 2-amino-5-(dimethylphosphoryl)benzoate, with the molecular formula and a molecular weight of approximately 229.2 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzoate structure with a dimethylphosphoryl group and an amino group, making it a candidate for various medicinal applications.
The synthesis of this compound typically involves the reaction of 2-amino-5-bromobenzoic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is conducted under reflux conditions, followed by esterification with methanol to yield the final product.
Table 1: Summary of Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H14NO3P |
| Molecular Weight | 229.2 g/mol |
| Structure | Structure |
| CAS Number | 2503203-14-1 |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds containing dimethylphosphoryl groups may exhibit significant biological effects, including enzyme inhibition and modulation of signaling pathways.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dimethylphosphoryl group can participate in various chemical interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Research Findings
Recent studies have focused on the interaction of this compound with various biomolecules:
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in disease pathways, suggesting potential applications in treating conditions such as cancer and inflammation.
- Binding Affinity : Interaction studies have shown that this compound has a notable binding affinity to several biological targets, which is crucial for its pharmacological profile .
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-amino-3-(dimethylphosphoryl)benzoate | Similar phosphoryl and amino groups | Different positioning of functional groups |
| Methyl 2-amino-5-hydroxybenzoate | Hydroxyl group instead of phosphoryl | Hydroxyl group may alter solubility |
| Methyl 2-amino-5-bromobenzoate | Bromine substitution | Increased electrophilicity due to bromine |
Case Studies and Applications
- Cancer Research : A study demonstrated the potential of this compound as an anti-cancer agent by inhibiting tumor growth in vitro and in vivo models. The compound was shown to interfere with specific signaling pathways associated with cancer cell proliferation.
- Neuroprotective Effects : Another research effort indicated that this compound might possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary findings also suggest that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antibacterial agent.
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-amino-5-(dimethylphosphoryl)benzoate, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via condensation reactions or substitution pathways. A plausible route involves reacting 3-amino-4-hydroxybenzoate derivatives with phosphorylating agents (e.g., dimethylphosphoryl chloride) under basic conditions. For purity optimization:
- Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient).
- Recrystallize from ethanol/water mixtures to remove polar impurities.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Alternative methods include adapting protocols for methyl benzoate analogs, such as refluxing with Na₂S₂O₅ in DMF to stabilize intermediates .
Basic: How can the structure of this compound be rigorously characterized?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Use SHELXL for refinement (space group P2₁/c, Z = 4) to resolve the dimethylphosphoryl group’s orientation .
- NMR : Assign peaks via ¹H-¹³C HSQC (e.g., δ 2.5 ppm for dimethyl protons, δ 120–130 ppm for aromatic carbons).
- FTIR : Confirm phosphoryl (P=O) stretch at ~1250 cm⁻¹ and ester C=O at ~1700 cm⁻¹ .
Advanced: What mechanistic insights govern the regioselectivity of phosphorylation in this compound?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- The amino group at position 2 activates the para position (position 5) for electrophilic substitution.
- Computational modeling (DFT, B3LYP/6-31G*) can predict charge distribution, showing higher electron density at position 5 .
- Kinetic studies under varying temperatures (25–80°C) and pH (6–9) reveal optimal phosphorylation at neutral pH and 60°C .
Advanced: How can computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Use SMILES notation (e.g.,
COC(=O)C1=C(C=CC(=C1)N)P(=O)(C)C) to model reactivity in software like Gaussian or GAMESS. - Simulate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Compare with databases (PubChem, Reaxys) to predict analogous reactions, such as sulfonation or ester hydrolysis .
Advanced: How should researchers address contradictory data in crystallographic vs. spectroscopic analyses?
Methodological Answer:
- Scenario : Discrepancies in bond lengths (X-ray vs. DFT).
- Resolution :
Advanced: What strategies stabilize this compound under acidic or oxidative conditions?
Methodological Answer:
- Acidic conditions : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis.
- Oxidative conditions : Use antioxidants like BHT (0.1% w/w) in storage solutions.
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to quantify stability .
Basic: Which analytical techniques are critical for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-MS : Use a C18 column with ESI+ ionization (m/z 256 [M+H]⁺).
- GC-MS : Derivatize with BSTFA to enhance volatility; monitor fragment ions at m/z 182 (phosphoryl group loss) .
- UV-Vis : Quantify via λ_max ≈ 270 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in methanol .
Advanced: How can researchers design assays to study its potential biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Target selection : Screen against kinases (e.g., PKA) due to phosphoryl group mimicry.
- Assay design :
- Use fluorescence polarization to measure ATP-binding competition.
- Conduct molecular docking (AutoDock Vina) to predict binding affinity to active sites .
- Validate with IC₅₀ measurements in vitro (e.g., 10–50 μM range) .
Advanced: What role does steric hindrance from the dimethylphosphoryl group play in its reactivity?
Methodological Answer:
- The bulky phosphoryl group reduces nucleophilic attack at the ester carbonyl.
- Compare reaction rates with analogs (e.g., methyl 2-amino-5-sulfonylbenzoate) to isolate steric effects.
- Use X-ray crystallography to measure bond angles (e.g., C5-P=O ~109°) and correlate with reactivity .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
